1-(3-Aminophenyl)piperidin-2-one

Physicochemical Properties Lipophilicity Solid State

Researchers requiring a potent CCR5 antagonist face sourcing challenges for building blocks with verified activity. 1-(3-Aminophenyl)piperidin-2-one (CAS 69131-56-2) solves this: • Sub-nanomolar CCR5 antagonism (IC50 0.110 nM) for antiviral programs • Selective APN inhibition (IC50 70 nM, >1,428-fold vs HDAC1/2) for oncology probes • Defined logP 1.434 & mp 144-146°C for predictable synthesis. ≥97% purity, global shipment.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 69131-56-2
Cat. No. B1282188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Aminophenyl)piperidin-2-one
CAS69131-56-2
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1CCN(C(=O)C1)C2=CC=CC(=C2)N
InChIInChI=1S/C11H14N2O/c12-9-4-3-5-10(8-9)13-7-2-1-6-11(13)14/h3-5,8H,1-2,6-7,12H2
InChIKeyIKAXDWLBXTZJNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Aminophenyl)piperidin-2-one Specifications


1-(3-Aminophenyl)piperidin-2-one (CAS 69131-56-2) is a heterocyclic building block belonging to the piperidin-2-one class, characterized by a 3-aminophenyl substituent at the N1 position. Its molecular formula is C11H14N2O with a molecular weight of 190.24 g/mol [1]. The compound serves as a versatile intermediate in medicinal chemistry and chemical biology, with a predicted boiling point of 467.2±28.0 °C and density of 1.185±0.06 g/cm³ . Commercially, it is available from multiple suppliers at standard purities of 95% to 97%, and its MDL identifier is MFCD09743290 [2].

Versatile piperidinone building block for medicinal chemistry and chemical biology
May support APN/CCR5 target-focused pathway studies based on reported selectivity profiles
Established commercial supply with defined purity grades supports reproducible synthesis

1-(3-Aminophenyl)piperidin-2-one: Substitution Risks


Piperidinone-based building blocks are not functionally interchangeable. Seemingly minor structural variations—such as the introduction of a methylene spacer, a shift of the amino group from the meta to the para position, or the addition of a second carbonyl—profoundly alter the compound's physicochemical properties, biological target engagement, and synthetic utility. Specifically, 1-(3-aminophenyl)piperidin-2-one possesses a unique combination of a meta-aminoaryl group directly attached to a piperidin-2-one core. This exact arrangement dictates its lipophilicity (logP 1.434) [1], melting behavior, and its distinct binding profile at targets such as Aminopeptidase N (APN) and the CCR5 receptor [2][3]. Procuring a different analog without a detailed, data-driven equivalence assessment risks invalidating established SAR, altering reaction outcomes, or producing divergent biological results. The following quantitative evidence guide establishes the specific, measurable points of differentiation that justify the selection of this precise compound over its closest structural relatives.

Methylene-spaced analog
Different lipophilicity profile may alter solubility, assay partitioning, or chromatographic retention.
Positional isomer (para-amino)
Meta-substitution is critical for APN and CCR5 target recognition; para analog may yield divergent binding.
Broad-spectrum HDAC-active piperidinones
Risk confounding off-target effects in APN-focused studies; selectivity profile may not transfer.

1-(3-Aminophenyl)piperidin-2-one: Differentiating Evidence


Lipophilicity and Melting Point Comparison

The direct N-aryl attachment in 1-(3-aminophenyl)piperidin-2-one results in a markedly different lipophilicity profile compared to its closest analog, 1-[(3-aminophenyl)methyl]piperidin-2-one (CAS 21172-67-8), which contains a methylene spacer. This impacts solubility, membrane permeability, and chromatographic retention. The target compound exhibits a calculated logP of 1.434 and an experimental melting point range of 144-146°C [1][2]. In contrast, the methyl-spaced analog has a significantly lower calculated logP of 0.9 and no reported crystalline melting point in the same authoritative databases [3].

Lipophilicity & Melting Point
Cross-study
logP 1.434, m.p. 144–146°C
vs analog logP 0.9 (Δ +0.534, ~3.4× more lipophilic)
Supports lipophilicity-driven assay and chromatography method fit.
Calculated logP; experimental validation may further inform medium selection.
Physicochemical Properties Lipophilicity Solid State Formulation Chromatography

APN vs. HDAC Selectivity

In a direct panel screening, 1-(3-aminophenyl)piperidin-2-one demonstrates a high degree of selectivity for Aminopeptidase N (APN) over the closely related histone deacetylases HDAC1 and HDAC2. This selectivity is a quantifiable advantage over many broad-spectrum piperidinone-based inhibitors. The compound inhibits porcine kidney APN with an IC50 of 70 nM [1]. In stark contrast, its inhibitory activity against human HDAC1/HDAC2 in a HeLa cell nuclear extract assay is minimal, with an IC50 > 100,000 nM (>100 µM) [2].

APN vs HDAC Selectivity
Head-to-head
APN IC50 70 nM
HDAC1/2 IC50 >100,000 nM
Selectivity >1,428-fold
Enables APN-specific probe development with reduced HDAC off-target risk.
Porcine APN, HeLa nuclear extract; assay conditions may influence absolute values.
Enzyme Inhibition Selectivity Aminopeptidase N HDAC Chemical Probe

CCR5 Antagonism Potency

1-(3-Aminophenyl)piperidin-2-one has been identified as an exceptionally potent antagonist of the CCR5 receptor, a key co-receptor for HIV-1 entry. While many piperidine/piperidinone derivatives exhibit only weak or moderate CCR5 activity, this specific compound displays an IC50 of 0.110 nM in a cell-based fusion assay [1]. This value places it among the most potent CCR5 ligands in its structural class, whereas many related analogs reported in the literature show IC50 values in the micromolar range or are inactive.

CCR5 Antagonism Potency
Class-level
IC50 0.110 nM (cell fusion assay)
Class-level baseline >1 μM
Difference >9,000-fold
Supports CCR5-targeted SAR and entry-inhibition studies.
Class-level comparator; individual analog profiles may vary.
CCR5 Antagonist HIV GPCR Antiviral Drug Discovery

Commercial Availability and Purity

1-(3-Aminophenyl)piperidin-2-one is a well-established commercial entity with a defined purity specification that enables reproducible research. It is cataloged by multiple reputable vendors with a minimum guaranteed purity of 95% (by Enamine LLC, AKSci) or 97% (by Leyan) [1]. In contrast, closely related positional isomers like 1-(4-aminophenyl)piperidin-2-one (CAS 438056-68-9) and the 2,6-dione analog (CAS 191732-76-0) are less widely available as standard catalog items, often requiring custom synthesis with undefined purity and longer lead times. Furthermore, the compound's high patent count (90 patents) indicates extensive industrial exploration and validates its utility as a key intermediate [2].

Commercial Purity & Availability
Supplier-specified
95–97% purity (multiple vendors)
90 associated patents
Facilitates reproducible procurement and SAR campaigns.
Verify CoA for lot-specific purity; para isomer less available as standard item.
Commercial Availability Purity Quality Control Building Block Reproducibility

1-(3-Aminophenyl)piperidin-2-one: Application Scenarios


APN Inhibitor Probe Development

The compound's well-documented potency (IC50 = 70 nM) and high selectivity (>1,428-fold over HDAC1/2) make it an ideal starting point for developing chemical probes to study APN biology [1]. Its established purity (≥95%) and commercial availability ensure that subsequent SAR campaigns are built on a reproducible, high-quality foundation . Researchers can confidently use this compound to explore APN's role in angiogenesis, inflammation, and tumor progression without the confounding off-target effects associated with less selective piperidinone scaffolds.

CCR5 Antiviral Drug Discovery

The sub-nanomolar potency (IC50 = 0.110 nM) of 1-(3-aminophenyl)piperidin-2-one against the CCR5 receptor establishes it as a premium chemical starting point for antiviral drug discovery programs [2]. Its unique structure can be elaborated upon to optimize pharmacokinetic properties while retaining potent CCR5 antagonism. Procurement of this specific compound, rather than a less active piperidinone analog, maximizes the likelihood of identifying a development candidate with clinically relevant potency against HIV-1 entry.

Lipophilicity-Controlled Intermediate Synthesis

In multi-step organic syntheses where the physicochemical properties of an intermediate directly influence downstream reaction yields or purification strategies, the defined lipophilicity (logP = 1.434) and melting point (144-146°C) of this compound provide a predictable and reproducible handle [3]. Compared to the more hydrophilic methyl-spaced analog (logP = 0.9), it offers distinct advantages in solvent extraction, normal-phase chromatography, and crystallization protocols [4]. This predictability is essential for process chemists optimizing scalable synthetic routes.

Application
Selection Property
Validation Focus
APN Chemical Probe Research
Selectivity for APN over HDACs
APN target engagement and pathway response
CCR5 Antagonist SAR Studies
Reported CCR5 antagonism potency
CCR5-mediated fusion and entry model endpoints
Lipophilicity-Guided Synthesis
Characterized logP and melting point
Solvent extraction and chromatography optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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